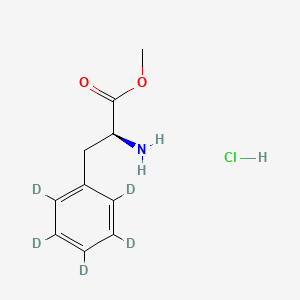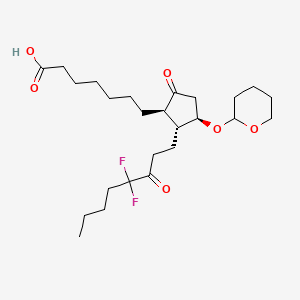
O-四氢吡喃基鲁比前列酮
描述
O-Tetrahydropyranyl Lubiprostone is a compound used for pharmaceutical testing . It is a prostaglandin derivative used to treat constipation caused by irritable bowel syndrome and opioid-use .
Synthesis Analysis
The synthesis of O-Tetrahydropyranyl Lubiprostone involves the use of Tetrahydropyran (THP) rings, which are important motifs in biologically active molecules . The synthesis of THP rings is based on typical retrosynthetic disconnections, and various strategies related to THP ring formation are discussed in the context of natural product synthesis .Molecular Structure Analysis
The molecular formula of O-Tetrahydropyranyl Lubiprostone is C25H40F2O6 . It is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells .Chemical Reactions Analysis
O-Tetrahydropyranyl Lubiprostone is recognized as a useful protecting group for alcohols in organic synthesis . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation .Physical And Chemical Properties Analysis
The molecular weight of O-Tetrahydropyranyl Lubiprostone is 474.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 16 .科学研究应用
Treatment for Chronic Constipation
O-Tetrahydropyranyl Lubiprostone has been used in the treatment of chronic constipation (CC). A systematic literature review and meta-analysis conducted on PubMed and Embase using the Ovid platform evaluated the efficacy, safety, patient symptoms, and quality-of-life (QoL) of lubiprostone, linaclotide, and elobixibat as treatment for chronic constipation . The primary outcome was efficacy regarding change in spontaneous bowel movements .
Safety Profile
The safety profile of O-Tetrahydropyranyl Lubiprostone is also a significant area of research. The number needed to treat (NNT) and number needed to harm (NNH) analyses were conducted to identify the overall efficacy and safety of lubiprostone, linaclotide, and elobixibat . Lubiprostone was linked to the highest risk of nausea .
Improvement of Quality of Life
Research has shown that O-Tetrahydropyranyl Lubiprostone can improve the quality of life (QoL) of patients suffering from chronic constipation . Secondary outcomes of the research included safety, constipation-related symptoms, and QoL .
Micropropagation of Merwilla Plumbea
O-Tetrahydropyranyl Lubiprostone has been used in the micropropagation of Merwilla plumbea, a bulbous medicinal plant . The effect of meta-topolin tetrahydropyran-2-yl (a novel aromatic CK derivative) on in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants was examined .
Photosynthetic Performance
The carry-over effect of O-Tetrahydropyranyl Lubiprostone on ex vitro growth, photosynthetic performance, and antioxidant enzyme system of Merwilla plumbea was also investigated . Plants regenerated from mTTHP treatments demonstrated a high capacity for energy dissipation in comparison to TDZ-regenerated plants with low photochemical quenching, PSII quantum efficiency, and non-photochemical quenching .
Antioxidant Enzyme Activities
O-Tetrahydropyranyl Lubiprostone has been studied for its effects on antioxidant enzyme activities. Despite a significant increase in the antioxidant enzyme activities, malondialdehyde concentration was significantly high in the leaves of TDZ-regenerated plants compared to other CK treatments .
作用机制
Target of Action
O-Tetrahydropyranyl Lubiprostone, also known as Lubiprostone, primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels are a normal constituent of the human intestine .
Mode of Action
Lubiprostone acts by specifically activating the ClC-2 chloride channels in a protein kinase A action-independent fashion . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Biochemical Pathways
Lubiprostone can target serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption . These actions collectively enhance mucus mobilization and mucosal contractility .
Pharmacokinetics
It is known that lubiprostone is an oral medication used in the management of idiopathic chronic constipation
Result of Action
The activation of ClC-2 chloride channels by Lubiprostone leads to the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . Lubiprostone also enhances mucus mobilization and mucosal contractility . These actions help to relieve symptoms of chronic constipation by improving intestinal secretion .
Action Environment
It is known that lubiprostone is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation in adults The effectiveness of Lubiprostone may be influenced by factors such as the patient’s diet, lifestyle, and the presence of other medical conditions
属性
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLSWFJVXGWOV-ZFIPPKMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729463 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Tetrahydropyranyl Lubiprostone | |
CAS RN |
876068-08-5 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)

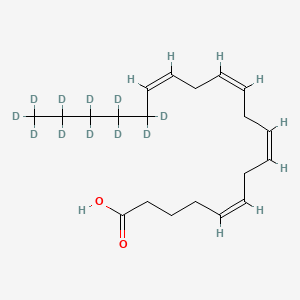
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
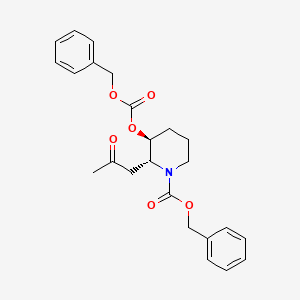

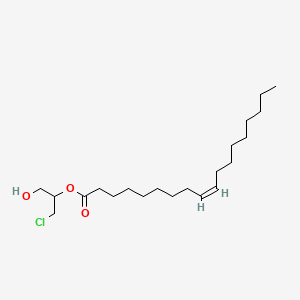
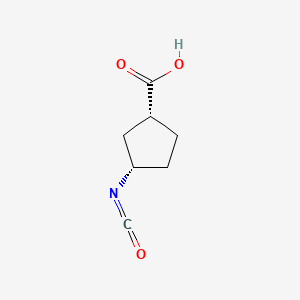
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
